Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride

Description

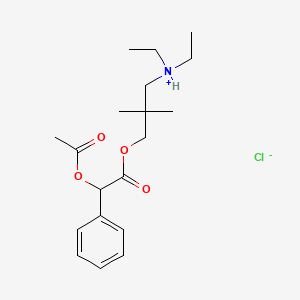

Chemical Structure and Nomenclature The compound, systematically named as [3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate hydrochloride (CAS: 148-32-3), is an ester derivative of mandelic acid (2-hydroxy-2-phenylacetic acid) modified with a 3-(diethylamino)-2,2-dimethylpropyl group and formulated as a hydrochloride salt . Its molecular formula is C18H28ClNO3, with a molecular weight of approximately 365.9 g/mol. Structurally, it combines the aromatic and hydroxyl moieties of mandelic acid with a branched tertiary amine ester, enhancing lipophilicity and bioavailability.

The compound is primarily used in pharmacological contexts, such as anticholinergic agents, due to its ability to modulate muscarinic receptors .

Properties

CAS No. |

67465-37-6 |

|---|---|

Molecular Formula |

C19H30ClNO4 |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

[3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |

InChI |

InChI=1S/C19H29NO4.ClH/c1-6-20(7-2)13-19(4,5)14-23-18(22)17(24-15(3)21)16-11-9-8-10-12-16;/h8-12,17H,6-7,13-14H2,1-5H3;1H |

InChI Key |

JJPRJLIMZNKMLU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)OC(=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride |

| CAS Number | 67465-37-6 |

| Molecular Formula | C19H30ClNO4 |

| Molecular Weight | 371.9 g/mol |

| IUPAC Name | [3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |

| Physical State | Solid salt form |

| Solubility | Soluble in water and polar organic solvents |

Preparation Methods

Detailed Synthetic Routes

Direct Esterification

The most straightforward method involves direct esterification of mandelic acid with diethylamino ethanol derivatives under acidic catalysis. This method typically requires:

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Heating under reflux conditions.

- Removal of water to drive the reaction equilibrium towards ester formation.

However, this method may have limitations due to side reactions or incomplete conversion, especially when the amine group is present, which can interfere with the acid catalyst.

Chloroethyl Ester Intermediate Route

A more reliable and frequently used method involves a two-step process:

Preparation of the chloroethyl ester of mandelic acid:

- Mandelic acid is reacted with 2-chloroethanol or ethylene chlorohydrin in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).

- The reaction is refluxed for several hours (typically 4 hours).

- The chloroethyl ester intermediate is then isolated by extraction and vacuum distillation.

Condensation with diethylamine:

- The chloroethyl ester is then reacted with an excess of diethylamine.

- This reaction can be conducted by refluxing overnight or heating in a sealed tube at 100–120°C for 10 hours.

- Diethylamine displaces the chloro group, forming the diethylaminoethyl ester.

- The product is isolated by ether extraction, and the hydrochloride salt is formed by treatment with hydrochloric acid.

This method is advantageous because it avoids direct acid-catalyzed esterification in the presence of an amine and provides better yields and purity.

Acetylation to Form Acetate Ester

The acetate group in the final compound is introduced by acetylation of the hydroxyl group on the mandelic acid moiety or the diethylaminoalkyl side chain, typically using acetic anhydride or acetyl chloride under mild conditions.

Formation of Hydrochloride Salt

The free base form of the ester is converted into its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl, resulting in a stable crystalline solid with enhanced solubility and handling properties.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Chloroethyl ester formation | Mandelic acid + 2-chloroethanol | Reflux with H2SO4 catalyst, 4 h | Mandelic acid chloroethyl ester |

| 2. Amino ester formation | Chloroethyl ester + diethylamine | Reflux or sealed tube 100–120°C, 10 h | Mandelic acid diethylaminoethyl ester base |

| 3. Acetylation | Amino ester + acetic anhydride | Room temp or mild heating | Mandelic acid diethylaminoethyl acetate ester |

| 4. Salt formation | Amino ester acetate + HCl | Room temp, aqueous or gas phase | This compound |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the esterification and acetylation, verifies the presence of diethylamino groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies functional groups such as ester carbonyls and amine salts.

- Melting Point and Solubility Tests: Confirm salt formation and physical properties.

- Chromatographic Methods (HPLC, GC): Assess purity and enantiomeric composition.

Research Findings and Notes

- The esterification enhances the compound’s bioavailability and membrane penetration compared to mandelic acid alone.

- The diethylamino group improves solubility and pharmacokinetics.

- The acetate ester moiety may influence the compound’s stability and biological activity.

- The hydrochloride salt form is more stable and easier to handle in pharmaceutical formulations.

- Careful control of pH and temperature is necessary during synthesis to avoid hydrolysis or side reactions.

- The chloroethyl ester intermediate route is preferred for reproducibility and yield.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Direct esterification | Simple, fewer steps | Amine interference, lower yield | Moderate (~50-70%) | Requires strong acid catalyst |

| Chloroethyl ester intermediate | Higher yield, better purity | Multi-step, requires toxic reagents | High (~80-90%) | Preferred industrial method |

| Acetylation step | Introduces acetate group | Requires careful control | High | Enhances stability |

| Hydrochloride salt formation | Stabilizes compound | Additional step | Quantitative | Improves solubility and handling |

Chemical Reactions Analysis

Mandelic acid derivatives undergo various chemical reactions, including:

Oxidation: Mandelic acid can be oxidized to benzaldehyde and formic acid.

Reduction: Reduction of mandelic acid can yield phenylglycolic acid.

Substitution: Esterification and amidation reactions are common, where the hydroxyl group of mandelic acid is substituted with other functional groups

Common reagents used in these reactions include sodium bisulfite, sodium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Mandelic acid and its derivatives are known for their antimicrobial properties , particularly against urinary tract infections. The compound functions effectively as a urinary antibacterial agent, converting into formaldehyde in acidic environments, which aids in bacterial eradication .

Table 1: Antimicrobial Activity of Mandelic Acid Derivatives

| Compound Name | Target Bacteria | Mechanism of Action |

|---|---|---|

| Methenamine mandelate | E. coli, Enterococcus faecalis | Converts to formaldehyde at low pH |

| Mandelic acid | Various Gram-positive bacteria | Disruption of cell wall synthesis |

| 3-(Diethylamino)-2,2-dimethylpropyl ester | Broad-spectrum activity | Enhanced membrane penetration |

Cancer Treatment

Recent studies have investigated the use of mandelic acid derivatives in cancer therapy. For instance, nanoparticles loaded with methenamine mandelate have shown promise in inducing apoptosis in cancer cells through the release of formaldehyde within acidic cellular environments . This mechanism leads to DNA damage and subsequent cell cycle arrest.

Case Study: Nanoparticle Delivery System

- Objective : To evaluate the efficacy of methenamine mandelate-loaded nanoparticles in cancer treatment.

- Findings : The study demonstrated significant inhibition of cell growth and induction of apoptosis in various cancer cell lines.

Chemical Peels

Mandelic acid is widely used in cosmetic formulations for chemical peels due to its ability to promote exfoliation and improve skin texture. It is particularly effective in treating acne and hyperpigmentation .

Table 2: Efficacy of Mandelic Acid Peels

| Treatment Type | Number of Sessions | Skin Condition Treated | Improvement Percentage |

|---|---|---|---|

| Mandelic Acid Peel | 5 (bi-weekly) | Acne | 62% |

| Azelaic Acid Peel | 5 (bi-weekly) | Melasma | 60% |

Chiral Separation Studies

Mandelic acid and its derivatives are also significant in the field of chiral separation due to their ability to form stable complexes with chiral selectors. Research has focused on the enantioselective recognition of mandelic acid using various chiral materials .

Table 3: Chiral Selectivity Studies

| Chiral Selector | Enantiomer Tested | Selectivity Ratio |

|---|---|---|

| Octakis 2,3-Di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin | Mandelic acid enantiomers | High |

| Magnetic Nano-Sorbent | Mandelic acid | Moderate |

Mechanism of Action

The mechanism of action of mandelic acid derivatives involves their interaction with biological molecules. For example, mandelic acid can inhibit bacterial growth by disrupting cell wall synthesis. The diethylamino and dimethylpropyl ester groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The acetate and hydrochloride components can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Research Findings and Implications

- Anticholinergic Efficacy : Studies on Amprotropine analogs demonstrate that the 2,2-dimethylpropyl group enhances receptor selectivity, reducing side effects like dry mouth and blurred vision .

- Metabolic Stability : The main compound’s branched ester resists esterase hydrolysis more effectively than SKF-525A, which is rapidly metabolized in vivo .

Biological Activity

Mandelic acid, particularly in its esterified form as 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, pharmacological applications, and relevant case studies.

Chemical Structure and Synthesis

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula . The specific compound in focus is synthesized through the esterification of mandelic acid with diethylamino ethanol under acidic conditions. The general reaction can be represented as follows:

This reaction enhances the solubility and bioavailability of the compound due to the presence of the diethylamino group.

Antimicrobial Properties

Mandelic acid and its derivatives are recognized for their antimicrobial activity . Studies indicate that they exhibit effectiveness against a broad spectrum of bacteria, making them valuable in clinical settings for treating infections. For instance, mandelic acid has been used in formulations targeting urinary tract infections due to its ability to inhibit bacterial growth .

Pharmacokinetics and Metabolism

The esterification process significantly alters the pharmacokinetic properties of mandelic acid. The diethylamino group facilitates better membrane penetration and absorption, which is crucial for its therapeutic efficacy. Research has shown that mandelic acid derivatives can influence metabolic pathways involving catecholamines, suggesting potential applications beyond antimicrobial use .

Enzyme Interaction

Research has highlighted the interaction of mandelic acid esters with various enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. These interactions may modulate enzyme activity and influence drug efficacy and safety profiles .

Case Studies

- Urinary Antibacterial Agent : Methenamine mandelate, a derivative of mandelic acid, has been studied for its conversion to formaldehyde in acidic urine environments (pH 5.5-6.8). This conversion leads to DNA damage in bacterial cells, effectively inhibiting their growth and causing cell cycle arrest .

- Cocrystal Formation : A study on racemic mandelic acid demonstrated its tendency to form cocrystals with untransformed acid molecules when dissolved in ethanol. This behavior was reproducible under various conditions and indicates potential implications for drug formulation strategies .

- Cancer Treatment : Recent research explored the use of nanoparticles co-loaded with methenamine mandelate for cancer therapy. In acidic environments typical of tumor microenvironments, these nanoparticles release formaldehyde, inducing apoptosis in cancer cells through DNA damage mechanisms .

Comparative Analysis of Biological Activity

| Property | Mandelic Acid | 3-(Diethylamino)-2,2-Dimethylpropyl Ester |

|---|---|---|

| Antimicrobial Activity | Effective against bacteria | Enhanced due to better membrane penetration |

| Pharmacokinetics | Moderate bioavailability | Improved solubility and absorption |

| Enzyme Interaction | Limited understanding | Modulates cytochrome P450 activity |

| Applications | Urinary tract infections | Potential cancer therapy via nanoparticle delivery |

Q & A

Q. What synthetic methodologies are recommended for preparing esters of mandelic acid with tertiary amine substituents, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related esters (e.g., 3-(diethylamino)propyl ester derivatives) often involves coupling mandelic acid derivatives with amine-containing alcohols via carbodiimide-mediated activation (e.g., EDC/NHS chemistry) . Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios. For example, highlights the use of Vilsmeier-Haack-type reagents for analogous quinoline syntheses, suggesting that similar electrophilic conditions could be adapted for esterification. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) and pH (4.5–7.4) are critical to maximize yield while minimizing racemization .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Surface plasmon resonance (SPR) using functionalized gold electrodes (e.g., TFGAs) paired with aptamer-based detection offers high specificity for low-concentration analytes in serum . For environmental or cellular studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended, using deuterated analogs (e.g., mandelic acid-d5) as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How do stereochemical variations in the mandelic acid moiety influence the compound’s receptor-binding affinity or metabolic stability?

- Methodological Answer : Comparative studies using enantiopure (R)- and (S)-mandelic acid precursors (e.g., CAS 611-71-2 vs. 90-64-2) are critical . Molecular docking simulations can predict binding interactions with targets like cholinesterases or cytochrome P450 enzymes. In vitro assays (e.g., microsomal stability tests) should be conducted under physiological pH (7.4) and temperature (37°C), with LC-MS/MS monitoring of degradation products .

Q. What experimental designs are appropriate for assessing the environmental fate of this compound, including abiotic/biotic transformations?

- Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates chemical distribution, persistence, and ecological impacts . Laboratory simulations might include:

- Abiotic : Hydrolysis kinetics at pH 3–9, photolysis under UV/visible light.

- Biotic : Microbial degradation assays using soil/water microbiota, with LC-MS/MS tracking of metabolites.

Field studies should employ randomized block designs (split-split plots) to account for variables like temperature and organic matter content .

Q. How can contradictory data on the compound’s solubility or stability across studies be resolved?

- Methodological Answer : Systematic reproducibility studies should control for critical factors:

- Solvent composition : Use standardized buffers (e.g., 10× PBS, pH 7.4) .

- Temperature : Compare data at 25°C (room temperature) vs. 4°C (storage conditions).

- Impurity profiles : Cross-reference with pharmacopeial standards (e.g., EP impurities C, D, F) to identify confounding contaminants . Statistical tools like principal component analysis (PCA) can isolate variables causing discrepancies.

Q. What strategies are effective for elucidating the reaction mechanism of this compound’s synthesis or degradation?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the ester group) combined with MS fragmentation can trace bond cleavage pathways . For degradation studies, electron paramagnetic resonance (EPR) spectroscopy may detect radical intermediates formed during photolysis. Computational methods (DFT calculations) can model transition states and activation energies, validated by kinetic isotope effect (KIE) experiments .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.